5-Benzylidene-3-ethyl rhodanine
Overview
Description
5-Benzylidene-3-ethyl rhodanine is a chemical compound that belongs to the class of rhodanine derivatives. These compounds have been extensively studied due to their wide range of biological activities, including antitubercular, antibacterial, anticancer, and antioxidant properties. The core structure of rhodanine is a 2-thioxo-1,3-thiazolidin-4-one, and the 5-benzylidene substitution refers to the presence of a benzylidene group at the 5th position of the rhodanine ring .
Synthesis Analysis
The synthesis of 5-benzylidene rhodanine derivatives has been achieved through various methods, often employing Knoevenagel condensation reactions. One approach utilizes the Bronsted acidic ionic liquid [Et3NH][HSO4] as a catalyst, providing a safer, cost-effective, and environmentally benign protocol . Another method involves the use of Na2SO3 as an eco-friendly catalyst in ethanol . Additionally, basic functionalized ionic liquids like [bmim][OH] and tetrabutylammonium hydroxide have been used to catalyze these reactions in water, offering advantages such as high yields, short reaction times, and simple procedures .
Molecular Structure Analysis
The molecular structure of 5-benzylidene rhodanine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. X-ray crystallography has also been employed to establish the structures of certain derivatives, confirming the presence of the benzylidene moiety and providing insight into the stereochemistry of these compounds .
Chemical Reactions Analysis
5-Benzylidene rhodanine derivatives undergo a variety of chemical reactions. For instance, they react chemoselectively with diazomethanes, leading to the formation of spirocyclopropane derivatives and C-methylated products. These reactions can be influenced by the choice of diazomethane and reaction conditions, resulting in different products such as 2-(diphenylmethylidene)-1,3-thiazolidines . The presence of a boronic acid group in the aldehyde component can also lead to the synthesis of benzoxaborole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-benzylidene rhodanine derivatives are influenced by their molecular structure. These compounds exhibit selective activity against certain bacterial strains, such as MRSA, and show potential as inhibitors of enzymes like UDP-N-acetylmuramate/L-alanine ligase . Their solubility, stability, and reactivity can vary depending on the substituents present on the benzylidene moiety, which also affects their biological activity .
Scientific Research Applications
Antidiabetic Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoxazolyl linked benzylidene based rhodanine and analogs have been synthesized and characterized for their potential as novel antidiabetic agents . These compounds were screened for α-glucosidase inhibitory activity .
- Methods of Application : The compounds were synthesized and characterized by 1H NMR, 13C NMR, FT-IR, and HRMS spectral studies . They were then screened for α-glucosidase inhibitory activity and further supported by molecular docking studies carried out at the active site of α-glucosidase .
- Results or Outcomes : Out of eight tested compounds, one was found as the most active inhibitor of α-glucosidase (IC50 = 9.48 ± 0.36 µM), having rhodanine moiety substituted at meta-position of the phenyl ring .
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Benzylidene bis-rhodanine derivatives have been synthesized and evaluated for their potential as anticancer agents . The antiproliferative study of the compounds was performed on HeLa human cervical cancer cell line, K562 leukemic cell line and MDAMB231 breast cancer cell line .
- Methods of Application : The compounds were synthesized from bis-rhodanine and different aromatic aldehydes via Knoevenagel condensation reactions . The compounds were then tested for their antiproliferative activity using MTT assay .
- Results or Outcomes : The results indicate that the bis-rhodanine derivatives could serve as potential molecules for the development of new anticancer agents .
Anticancer Agent in Leukemic Cells
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Benzylidene-3-ethyl-rhodanine, also known as BRT-1, is an active anticancer agent which causes S-phase arrest and affects DNA replication in leukemic cells .
- Methods of Application : The compound BRT-1 is synthesized and then applied to leukemic cells in a controlled laboratory setting .
- Results or Outcomes : BTR-1 activates apoptosis and induces cell death . Some of these molecules could become effective and quite selective anticancer drugs in the future .
Broad Spectrum of Pharmacological Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Rhodanine derivatives, including 5-Benzylidene-3-ethyl rhodanine, have grabbed the attention of researchers because of their broad range of pharmacological activities .
- Methods of Application : These compounds are synthesized and then tested for their various biological activities .
- Results or Outcomes : The number of scientific publications and patents describing a plenty of the different biological activities of rhodanine-based compounds is increasing continuously .
Anticancer Agent in Leukemic Cells
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Benzylidene-3-ethyl-rhodanine, also known as BRT-1, is an active anticancer agent which causes S-phase arrest and affects DNA replication in leukemic cells .
- Methods of Application : The compound BRT-1 is synthesized and then applied to leukemic cells in a controlled laboratory setting .
- Results or Outcomes : BTR-1 activates apoptosis and induces cell death . Some of these molecules could become effective and quite selective anticancer drugs in the future .
Broad Spectrum of Pharmacological Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Rhodanine derivatives, including 5-Benzylidene-3-ethyl rhodanine, have grabbed the attention of researchers because of their broad range of pharmacological activities .
- Methods of Application : These compounds are synthesized and then tested for their various biological activities .
- Results or Outcomes : The number of scientific publications and patents describing a plenty of the different biological activities of rhodanine-based compounds is increasing continuously .
Future Directions
properties
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-3-ethyl rhodanine | |
CAS RN |
18331-34-5 | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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